2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile

Catalog No.
S13642561
CAS No.
M.F
C7H7N5O2S
M. Wt
225.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-yli...

Product Name

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile

IUPAC Name

(2E)-2-(6-methyl-4-methylsulfanyl-1H-1,3,5-triazin-2-ylidene)-2-nitroacetonitrile

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

InChI

InChI=1S/C7H7N5O2S/c1-4-9-6(5(3-8)12(13)14)11-7(10-4)15-2/h1-2H3,(H,9,10,11)/b6-5+

InChI Key

OIHRRVGUFAMZEL-AATRIKPKSA-N

Canonical SMILES

CC1=NC(=NC(=C(C#N)[N+](=O)[O-])N1)SC

Isomeric SMILES

CC1=NC(=N/C(=C(\C#N)/[N+](=O)[O-])/N1)SC

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile is a complex organic compound characterized by a unique structure that incorporates a triazine core with various functional groups. The molecular formula of this compound is C9H10N4O2SC_9H_10N_4O_2S, and it features a nitroacetonitrile group attached to a triazine derivative, which is known for its potential biological activities and applications in medicinal chemistry.

The compound's structure can be represented as follows:

  • Triazine Ring: A six-membered aromatic ring containing three nitrogen atoms and three carbon atoms, contributing to the compound's chemical reactivity.
  • Methylthio Group: This sulfur-containing group enhances the compound's lipophilicity and may influence its biological activity.
  • Nitroacetonitrile Group: This functional group is known for its reactivity and potential applications in synthetic chemistry.

The chemical reactivity of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the nitroacetonitrile moiety allows for nucleophilic attack, making it suitable for further derivatization.
  • Electrophilic Aromatic Substitution: The triazine ring can undergo electrophilic substitution reactions, which are typical for aromatic compounds, potentially leading to various derivatives.
  • Reduction Reactions: The nitro group can be reduced to amine derivatives under appropriate conditions, expanding the compound's utility in organic synthesis.

Compounds containing triazine structures have been extensively studied for their biological activities. Preliminary studies suggest that 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile may exhibit:

  • Anticancer Properties: Similar triazine derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Activity: Triazines are often explored for their antimicrobial properties, which may extend to this compound due to its structural similarities with known bioactive triazines.
  • Inhibitory Effects on Enzymes: Some studies suggest that triazine derivatives can inhibit specific enzymes, contributing to their therapeutic potential.

The synthesis of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile can be achieved through several methods:

  • Condensation Reactions: Starting materials such as 4-methyl-6-(methylthio)-1,3,5-triazine can be reacted with nitroacetonitrile in the presence of a suitable catalyst or solvent to form the desired compound.
  • Multi-step Synthetic Routes: Utilizing intermediates from other triazine derivatives allows for more complex syntheses involving various functional groups.
  • Functional Group Transformations: Existing compounds can undergo transformations (e.g., methylation or nitration) to yield the target molecule.

The potential applications of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile include:

  • Pharmaceutical Development: As a lead compound in drug discovery efforts targeting cancer or infectious diseases due to its anticipated bioactivity.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide given the bioactive nature of similar triazine compounds.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

Studies on the interaction of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile with biological targets are crucial for understanding its mechanism of action. Key areas of investigation include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes related to cancer and microbial infections.
  • Structure–Activity Relationship Analysis: Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies: Assessing the efficacy and safety profile through animal models to determine therapeutic potential.

Several compounds share structural similarities with 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile. Notable examples include:

Compound NameStructure FeaturesBiological Activity
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazineAcetylamino and oxo groupsAnticancer and antimicrobial
4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amineTert-butyl and methylthio groupsPotentially bioactive
6-Methyl-1,3,5-triazine-2,4-diamineDiamine functionalityKnown for various biological activities

Uniqueness

The uniqueness of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile lies in its specific combination of a nitro group with a methylthio-substituted triazine structure. This combination may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

225.03204566 g/mol

Monoisotopic Mass

225.03204566 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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